N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4,5-trimethoxybenzamide hydrochloride
Description
N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4,5-trimethoxybenzamide hydrochloride is a benzamide-derived compound featuring a benzo[d]thiazol-2-yl moiety linked via an amide bond to a 3,4,5-trimethoxybenzoyl group. The dimethylaminoethyl side chain and hydrochloride salt enhance its solubility and bioavailability, making it suitable for pharmacological applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3,4,5-trimethoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S.ClH/c1-23(2)10-11-24(21-22-15-8-6-7-9-18(15)29-21)20(25)14-12-16(26-3)19(28-5)17(13-14)27-4;/h6-9,12-13H,10-11H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTYIFXZGDWGKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzamide derivatives with heteroaromatic substituents. Below is a detailed comparison with structurally or functionally related compounds:
Structural Analogues with Benzo[d]thiazole Moieties
Benzamide Derivatives with Varied Heterocycles
- N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide (Compound 22) Structure: Replaces benzo[d]thiazole with cyanobenzimidazole. Activity: Exhibits cytotoxic effects (72% yield, purity confirmed via NMR and elemental analysis). Key Difference: The cyano group may enhance hydrogen bonding with target proteins compared to the thiazole’s sulfur atom.
- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Structure: Simpler thiazole core with halogenated benzamide. Activity: Inhibits pyruvate:ferredoxin oxidoreductase (PFOR) via amide anion formation, critical in anaerobic metabolism . Key Difference: Lacks the dimethylaminoethyl group, reducing solubility and cellular uptake efficiency.
Amide-Linked Compounds with Quaternary Ammonium Groups
- SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride) Structure: Quinoline core with dimethylaminopropyl group. Molecular Weight: 309.79 g/mol. Key Difference: Smaller molecular weight and quinoline scaffold limit structural similarity but share the hydrochloride salt for improved solubility.
Key Research Findings and Implications
Impact of Substituents on Bioactivity
- Trimethoxybenzoyl Group : Present in all compared compounds, this group is associated with tubulin binding and antiproliferative activity, as seen in combretastatin analogs .
- Benzo[d]thiazole vs. Other Heterocycles : The sulfur atom in benzo[d]thiazole may facilitate π-π stacking and hydrophobic interactions, unlike the nitrogen-rich benzimidazole in Compound 22 .
- Dimethylaminoethyl Group: Enhances water solubility via protonation at physiological pH, a critical advantage over non-ionic analogs like N-(2-hydroxybenzoyl)-3,4,5-trimethoxybenzamide (Compound 1y, ).
Pharmacokinetic Advantages
- The hydrochloride salt form improves solubility by >10-fold compared to free bases, as demonstrated in SzR-105 .
Q & A
Basic: What are the critical steps and analytical methods for synthesizing N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4,5-trimethoxybenzamide hydrochloride?
Answer:
The synthesis involves multi-step organic reactions:
- Step 1: Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl reagents under acidic conditions.
- Step 2: Introduction of the dimethylaminoethyl group via nucleophilic substitution or amide coupling, requiring anhydrous solvents (e.g., DMF) and temperatures of 60–80°C.
- Step 3: Attachment of the 3,4,5-trimethoxybenzamide moiety using activated acylating agents (e.g., benzoyl chloride derivatives) in the presence of a base like triethylamine.
- Step 4: Hydrochloride salt formation via treatment with HCl gas in ethanol.
Key Analytical Methods:
- HPLC (C18 column, acetonitrile/water gradient) monitors reaction progress and purity (>95%) .
- 1H/13C NMR confirms structural integrity, with emphasis on aromatic protons (δ 6.8–7.9 ppm), methoxy groups (δ 3.7–3.9 ppm), and dimethylaminoethyl signals (δ 2.2–2.5 ppm) .
Basic: How is the structural integrity of this compound validated in academic research?
Answer:
Structural validation employs:
- Nuclear Magnetic Resonance (NMR): Assigns proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm, benzo[d]thiazole protons at δ 7.2–7.8 ppm) and confirms stereochemistry .
- High-Resolution Mass Spectrometry (HRMS): Verifies molecular ion peaks (e.g., [M+H]+ calculated vs. observed mass error <5 ppm) .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, though limited by salt form solubility .
Advanced: What methodologies resolve contradictions between in vitro binding assays and functional activity data for this compound?
Answer:
Discrepancies may arise due to off-target effects or assay conditions. Mitigation strategies include:
- Orthogonal Assays: Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (e.g., KD, kon/koff) .
- Proteome-Wide Profiling: Use chemical proteomics (e.g., affinity pulldown with biotinylated analogs) to identify non-target interactions .
- Computational Docking: Compare binding poses in target vs. decoy receptors using molecular dynamics simulations (e.g., AutoDock Vina) .
Advanced: How do researchers optimize reaction conditions to improve yield and purity during synthesis?
Answer:
Optimization involves:
- Solvent Screening: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
- Temperature Control: Lower temperatures (0–5°C) suppress byproducts in acylation steps; higher temperatures (80°C) accelerate cyclization .
- Catalyst Selection: Palladium catalysts (e.g., Pd/C) improve coupling efficiency in heterocycle formation .
- Workflow Automation: Use of flow chemistry reduces variability in multi-step syntheses .
Advanced: How is structure-activity relationship (SAR) analysis conducted for derivatives of this compound?
Answer:
SAR studies focus on:
- Functional Group Modifications: Systematic substitution of methoxy groups (e.g., replacing 4-methoxy with fluoro to assess steric/electronic effects) .
- Biological Testing: IC50 determination across cancer cell lines (e.g., MCF-7, HepG2) and selectivity profiling against kinase panels .
- Computational Modeling: Quantitative structure-activity relationship (QSAR) models correlate logP, polar surface area, and bioactivity .
Advanced: What strategies address the compound’s instability in aqueous buffers during biological assays?
Answer:
Instability often stems from hydrolysis of the amide bond or salt dissociation. Solutions include:
- Buffer Optimization: Use phosphate-buffered saline (PBS) at pH 6.5–7.0 to minimize degradation .
- Lyophilization: Store as a lyophilized powder and reconstitute in DMSO immediately before assays .
- Stabilizing Additives: Include 0.1% BSA or cyclodextrins to enhance solubility and reduce aggregation .
Advanced: How are contradictory cytotoxicity results in different cell lines interpreted?
Answer:
Contradictions may arise from cell-specific factors:
- Metabolic Profiling: Assess cytochrome P450 activity (e.g., CYP3A4) to identify prodrug activation pathways .
- ABC Transporter Expression: Quantify efflux pumps (e.g., P-glycoprotein) via qPCR; inhibitors like verapamil can reverse resistance .
- Redox Environment: Measure glutathione levels (e.g., via DTNB assay) to evaluate susceptibility to oxidative stress-mediated toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
